molecular formula C36H38N4O8S2 B2811611 N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 325977-75-1

N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2811611
CAS No.: 325977-75-1
M. Wt: 718.84
InChI Key: JNIJZSGATDNHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzoyl Intermediate: This step involves the reaction of 4-pyrrolidin-1-ylsulfonylbenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Amination: The benzoyl intermediate is then reacted with an amine derivative to introduce the amino group.

    Methoxylation: Methoxy groups are introduced through reactions with methanol or other methoxy-containing reagents under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: shares structural similarities with other sulfonylbenzamide derivatives and pyrrolidine-containing compounds.

Uniqueness

  • The presence of multiple methoxy groups and the specific arrangement of aromatic rings and functional groups make this compound unique. Its structural complexity contributes to its potential for diverse biological activities and applications.

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8S2/c1-47-33-23-27(11-17-31(33)37-35(41)25-7-13-29(14-8-25)49(43,44)39-19-3-4-20-39)28-12-18-32(34(24-28)48-2)38-36(42)26-9-15-30(16-10-26)50(45,46)40-21-5-6-22-40/h7-18,23-24H,3-6,19-22H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJZSGATDNHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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